molecular formula C9H13N3O2S B2365992 Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 865659-41-2

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2365992
CAS No.: 865659-41-2
M. Wt: 227.29 g/mol
InChI Key: TZFNNSZFCMQSGT-UHFFFAOYSA-N
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Description

“Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate” is a chemical compound that contains a thiazole ring. Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The exact molecular structure of this specific compound is not provided in the resources I have.


Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific chemical reactions involving “this compound” are not detailed in the resources I have.

Scientific Research Applications

1. Cardiotonic Activity

Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate derivatives have been synthesized and studied for their cardiotonic activity. In particular, pyrimidine derivatives were synthesized and tested for positive inotropic effects in guinea pig atria. The studies highlighted the significance of certain compounds in this class, showcasing their potential in heart-related therapeutic applications (Dorigo et al., 1996).

2. Oral Absorption Enhancement

A study focused on enhancing the oral bioavailability of cefotiam (CTM) by creating 1-acyloxyethyl esters demonstrated significant improvement in oral absorption compared to other ester forms. This work highlighted the potential of such derivatives in improving drug delivery and efficacy (Yoshimura et al., 1986).

3. Antiulcer Properties

Research into the pharmacological properties of certain derivatives of this compound uncovered potent antiulcer properties. These derivatives were found to inhibit H+/K(+)-ATPase, offering mucosal protection and showcasing their potential as effective antiulcer agents (Terashima et al., 1995).

4. Antitumour Activity

Compounds within this class have shown promising results in antitumour activity. A homologous series of benzonaphthyridine anti-cancer agents, including derivatives of this compound, demonstrated significant divergence between tumour and plasma pharmacokinetics, indicating potential in cancer treatment (Lukka et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves the reaction of ethyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide dimethyl acetal followed by treatment with sulfuric acid and then with sodium nitrite. The resulting diazonium salt is then reacted with dimethylamine to yield the final product.", "Starting Materials": [ "Ethyl 2-amino-1,3-thiazole-5-carboxylate", "Dimethylformamide dimethyl acetal", "Sulfuric acid", "Sodium nitrite", "Dimethylamine" ], "Reaction": [ "Step 1: Ethyl 2-amino-1,3-thiazole-5-carboxylate is reacted with dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate to yield the corresponding imine.", "Step 2: The imine is then treated with sulfuric acid to form the corresponding sulfonic acid.", "Step 3: Sodium nitrite is added to the sulfonic acid to form the corresponding diazonium salt.", "Step 4: The diazonium salt is then reacted with dimethylamine in the presence of a base such as sodium acetate to yield Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate." ] }

CAS No.

865659-41-2

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylideneamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H13N3O2S/c1-4-14-8(13)7-5-10-9(15-7)11-6-12(2)3/h5-6H,4H2,1-3H3

InChI Key

TZFNNSZFCMQSGT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(S1)N=CN(C)C

Canonical SMILES

CCOC(=O)C1=CN=C(S1)N=CN(C)C

solubility

not available

Origin of Product

United States

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